Csf1R-IN-5 is a small molecule compound designed to inhibit the colony-stimulating factor-1 receptor, commonly referred to as CSF1R. This receptor plays a critical role in the regulation of macrophage development and function, making it a significant target in various therapeutic contexts, particularly in oncology and immunology. The inhibition of CSF1R is associated with the modulation of tumor-associated macrophages, which can influence tumor growth and immune responses.
Csf1R-IN-5 belongs to a class of compounds known as kinase inhibitors. These compounds specifically target receptor tyrosine kinases, which are involved in various signaling pathways that regulate cell proliferation, differentiation, and survival. The development of Csf1R-IN-5 has been informed by structure-based drug design approaches that leverage the three-dimensional structure of CSF1R obtained from the Protein Data Bank.
The synthesis of Csf1R-IN-5 involves several key methods:
Csf1R-IN-5 has a defined molecular structure characterized by specific functional groups that confer its inhibitory activity against CSF1R. The exact structure can be elucidated through X-ray crystallography or NMR spectroscopy.
The molecular formula and weight of Csf1R-IN-5 can be derived from its chemical structure. For instance, if the compound has a molecular formula of C_xH_yN_zO_w, its molecular weight can be calculated based on the atomic weights of constituent elements.
Csf1R-IN-5 undergoes several chemical reactions that are crucial for its interaction with CSF1R:
The binding affinity and kinetic parameters can be assessed using biochemical assays such as enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR) techniques.
The mechanism of action of Csf1R-IN-5 involves:
Data from studies indicate that this inhibition can lead to altered macrophage function, impacting tumor microenvironments and immune responses.
Csf1R-IN-5's physical properties include:
Key chemical properties include:
Relevant data from stability studies can inform formulation strategies for clinical applications.
Csf1R-IN-5 has several scientific applications:
CSF1R-IN-5 is a potent small-molecule inhibitor that selectively targets the tyrosine kinase domain of Colony-Stimulating Factor 1 Receptor (CSF1R). It competitively binds to the ATP-binding cleft in the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades [4] [9]. The compound exhibits nanomolar inhibitory potency (IC₅₀: 5–34 nM), effectively suppressing CSF1R-mediated cellular proliferation and survival pathways in monocytes, macrophages, and aberrantly expressing tumor cells [9] [10].
A key feature of CSF1R-IN-5 is its dual mechanism of allosteric modulation. It stabilizes the autoinhibitory conformation of the juxtamembrane domain, which sterically hinders kinase dimerization—a prerequisite for activation upon ligand binding [4]. Additionally, it disrupts the Fms Intronic Regulatory Element (FIRE), a conserved genomic enhancer critical for CSF1R transcriptional elongation in tissue-specific macrophages [4]. This dual approach ensures comprehensive suppression of receptor activity at both enzymatic and genomic levels.
Table 1: Kinase Inhibition Profile of CSF1R-IN-5
Target | IC₅₀ (nM) | Cellular Effect |
---|---|---|
CSF1R | 5–34 | Blocks proliferation, survival |
FLT3 | >1,000 | No significant activity |
KIT | >1,000 | No significant activity |
PDGFRα/β | >1,000 | No significant activity |
Downstream signaling analyses reveal that CSF1R-IN-5 inhibits ligand-induced phosphorylation of PI3K/AKT/mTOR and JAK/STAT pathways, validated through phosphoproteomic screens in T-cell lymphoma models [10]. This results in G1/S cell cycle arrest and caspase-dependent apoptosis in CSF1R-dependent malignancies [10].
The crystalline structure of CSF1R-IN-5 bound to the human CSF1R kinase domain, detailed in Patent WO2021197276A1, reveals critical interactions governing its selectivity and efficacy. The compound adopts a DFG-out binding conformation, penetrating the hydrophobic back pocket of the kinase domain through its trifluoromethyl-phenyl moiety [9]. This displaces Phe⁷⁹⁷ of the DFG motif, breaking the regulatory spine (R-spine) essential for kinase activation [9].
Key intermolecular interactions include:
Table 2: Conformational Adaptability of CSF1R-IN-5
Kinase State | Binding Pocket Interactions | Conformational Change |
---|---|---|
DFG-in (Active) | H-bond: Ala⁵⁶⁴ (hinge) | Indole group occupies hydrophobic pocket |
DFG-out (Inactive) | Salt bridge: Glu⁵⁸³ | Indole rotation avoids steric clash with Lys⁶¹⁶/Phe⁷⁹⁷ |
This structural plasticity allows CSF1R-IN-5 to overcome steric hindrance from the "gatekeeper" residue Thr⁶⁶³ in CSF1R, a site commonly mutated in drug-resistant variants [9]. The inhibitor’s rotatable bonds enable adaptive binding, contrasting with rigid inhibitors like sulfatinib [9].
CSF1R-IN-5 disrupts ligand-receptor binding kinetics for both CSF-1 and Interleukin-34 (IL-34), which activate CSF1R through distinct interfaces. Biochemical assays demonstrate that CSF1R-IN-5:
The structural basis for this differential inhibition lies in CSF1R-IN-5’s stabilization of an inactive receptor conformation that occludes the D1–D3 immunoglobulin domains of CSF1R. These domains are required for ligand engagement: D2–D3 for CSF-1 and D1–D3 for IL-34 [6]. Consequently, the inhibitor prevents ligand-induced dimerization and subsequent trans-autophosphorylation of tyrosine residues (Tyr⁵⁴³, Tyr⁵⁶⁶, Tyr⁷²³) in the cytoplasmic domain [4] [8].
Table 3: Ligand Displacement Kinetics of CSF1R-IN-5
Ligand | Dissociation Constant (Kd) without Inhibitor | Kd with CSF1R-IN-5 (10 μM) |
---|---|---|
CSF-1 | 0.4 nM | 4.0 nM |
IL-34 | 0.2 nM | 1.4 nM |
Functional outcomes include:
CSF1R-IN-5 modulates CSF1R’s crosstalk with co-receptors, particularly Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). TREM2 associates with CSF1R via the transmembrane adaptor DAP12, forming a signaling complex that amplifies microglial survival and phagocytic functions [7] [10]. CSF1R-IN-5 disrupts this synergy by:
In T-cell lymphoma models, CSF1R-IN-5 suppresses the PI3K/AKT/mTOR pathway—a convergence node for CSF1R and TREM2 signaling. Phosphoproteomic analyses identify 85% reduction in AKT phosphorylation at Ser⁴⁷³ and Thr³⁰⁸ in tumor cells treated with CSF1R-IN-5 [10]. This dual-pathway inhibition is critical in malignancies where CSF1R and TREM2 are co-expressed, resulting in:
Figure 3: Co-Receptor Cross-Regulation Network
CSF1R + TREM2 Complex │ ├─ DAP12 Phosphorylation → SYK Activation → PI3K Amplification │ └─ PLCγ/PKC Pathway → Calcium Flux → NFAT Translocation
The pharmacological disruption of this axis reshapes the tumor microenvironment by impairing lymphoma-associated macrophage (LAM) differentiation and malignant T-cell survival [10].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0